1,1,1-Tris(mercaptomethyl)undecane

Description

Evolution of Multidentate Ligands in Chemical Research

The concept of multidentate ligands, which can be bidentate, tridentate, or have even higher denticity, has been a subject of extensive research. fiveable.menih.gov These ligands are crucial in forming stable complexes with metal ions, a property leveraged in fields ranging from catalysis to pharmaceutical development. fiveable.me The evolution of multidentate ligand design has been driven by the desire to control the geometry and reactivity of metal complexes with high precision. rsc.orgias.ac.in This has led to the development of a vast library of ligands with diverse donor atoms, such as nitrogen, oxygen, and sulfur, and varied structural backbones. fiveable.meresearchgate.net The ability of multidentate ligands to form more stable complexes compared to monodentate or bidentate ligands is a phenomenon known as the chelate effect, which is a key principle in coordination chemistry. fiveable.me

Significance of Tridentate Thiol Systems in Contemporary Chemistry

Within the family of multidentate ligands, tridentate thiol systems have garnered considerable attention. researchgate.net Thiols, organic compounds containing a sulfhydryl (-SH) group, are known for their strong affinity for certain metal surfaces, most notably gold. uh.eduwikipedia.org When three thiol groups are incorporated into a single molecule, creating a tridentate thiol, the resulting ligand can form three simultaneous bonds with a surface. nih.govacs.org This "tripodal" binding mode leads to exceptionally stable and well-ordered self-assembled monolayers (SAMs). nih.govacs.org These SAMs are crucial for a variety of applications, including the development of sensors, nanofabrication, and in studies of protein interactions. evitachem.com The enhanced stability of SAMs formed from tridentate thiols, when compared to those from monodentate or bidentate thiols, is a direct result of the cooperative binding of the three thiol groups. nih.govacs.org

The Unique Position of 1,1,1-Tris(mercaptomethyl)undecane (B568973) in Advanced Materials Science

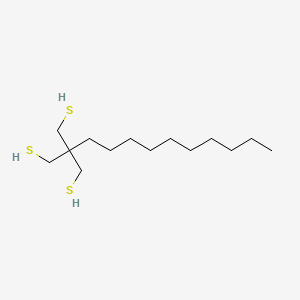

This compound holds a distinctive position in advanced materials science due to its specific molecular architecture. evitachem.com The molecule consists of a central undecane (B72203) chain, which provides a hydrocarbon backbone, and three mercaptomethyl (-CH₂SH) groups attached to a single carbon atom at one end. evitachem.com This structure makes it an ideal candidate for forming robust and highly organized SAMs on gold surfaces. evitachem.com The undecane tail allows for van der Waals interactions between adjacent molecules in the monolayer, contributing to a densely packed and stable film. uh.edu The tripodal thiol head group ensures a strong and stable anchoring to the gold substrate. evitachem.com

The synthesis of this compound is a multi-step process that can be achieved through the reaction of undecane with formaldehyde (B43269) and hydrogen sulfide (B99878) under acidic conditions, followed by purification. evitachem.com An alternative synthetic route involves the conversion of the corresponding triol, 1,1,1-Tris(hydroxymethyl)undecane, to the desired trithiol. The precursor triol can be synthesized via an aldol (B89426) condensation reaction. chemicalbook.comguidechem.comnih.gov

The ability of this compound to form high-quality SAMs makes it invaluable in nanotechnology and surface engineering. evitachem.com These monolayers can be used to modify the surface properties of materials, creating interfaces with specific chemical and physical characteristics. This has implications for the development of advanced electronic devices, biocompatible coatings, and sophisticated sensor platforms. evitachem.comnih.govnih.gov

Compound Data

Below are tables detailing the properties of this compound and its precursor, 1,1,1-Tris(hydroxymethyl)ethane.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₃₀S₃ |

| Molecular Weight | 294.58 g/mol scbt.com |

| CAS Number | 159954-43-5 |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

Table 2: Properties of 1,1,1-Tris(hydroxymethyl)ethane

| Property | Value |

| Molecular Formula | C₅H₁₂O₃ sigmaaldrich.com |

| Molecular Weight | 120.15 g/mol nih.govsigmaaldrich.com |

| CAS Number | 77-85-0 nih.govsigmaaldrich.com |

| Appearance | Solid |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Flash Point | 160.00 °C (closed cup) sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H30S3 |

|---|---|

Molecular Weight |

294.6 g/mol |

IUPAC Name |

2-decyl-2-(sulfanylmethyl)propane-1,3-dithiol |

InChI |

InChI=1S/C14H30S3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 |

InChI Key |

ZRYRWJITMFWSDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CS)(CS)CS |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1,1,1 Tris Mercaptomethyl Undecane

Established Synthetic Pathways to 1,1,1-Tris(mercaptomethyl)undecane (B568973)

The construction of the this compound molecule can be achieved through several distinct synthetic routes. These pathways can be broadly categorized into direct multi-step conversions from hydrocarbon precursors and derivatization from pre-functionalized tris(hydroxymethyl) analogues.

Multi-Step Conversions Involving Undecane (B72203), Formaldehyde (B43269), and Hydrogen Sulfide (B99878)

One of the more direct, albeit multi-step, approaches to synthesizing this compound involves the reaction of undecane with formaldehyde and hydrogen sulfide. This process is typically conducted under acidic conditions, which facilitates the introduction of the thiol functionalities onto the undecane backbone. The reaction proceeds through a series of steps to form the three mercaptomethyl groups at a single carbon center. Following the primary reaction, the crude product requires purification, often accomplished through techniques such as distillation or chromatography, to isolate the desired high-purity compound.

Derivatization from Corresponding Tris(hydroxymethyl) Precursors

An alternative and often more controlled strategy for synthesizing this compound begins with a corresponding precursor molecule, 1,1,1-Tris(hydroxymethyl)undecane. This triol can be converted to the desired trithiol through standard functional group transformations. This approach allows for potentially higher purity and better-defined products, as the core carbon skeleton is pre-formed. Two common methods for this conversion are the Mitsunobu reaction and the reductive cleavage of thioester intermediates.

The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a wide variety of functional groups, including thiols, with inversion of stereochemistry. The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation forms an oxyphosphonium salt, which is an excellent leaving group.

Subsequent nucleophilic attack by a sulfur-based nucleophile, such as thioacetic acid, displaces the activated oxygen to form a thioester. The final step involves the hydrolysis of the thioester to yield the free thiol. The reaction is known for its mild conditions and broad substrate scope, making it a suitable method for the conversion of the three primary alcohol groups in 1,1,1-Tris(hydroxymethyl)undecane.

| Reagent | Function |

| 1,1,1-Tris(hydroxymethyl)undecane | Starting Material (Triol) |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| DEAD or DIAD | Co-reagent, forms the phosphonium intermediate |

| Thioacetic Acid (or other thiol) | Sulfur Nucleophile |

| Base (for hydrolysis) | Cleaves the intermediate thioester to yield the thiol |

This pathway is conceptually similar to the Mitsunobu approach in that it proceeds through a thioester intermediate. The initial step involves converting the hydroxyl groups of the 1,1,1-Tris(hydroxymethyl)undecane precursor into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the triol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

The resulting tris-tosylate or tris-mesylate is then treated with a thioacetate salt, such as potassium thioacetate. This results in an Sₙ2 reaction where the tosylate/mesylate groups are displaced by the thioacetate, forming a tris(thioacetate) ester. The final step is the cleavage of these thioester groups to liberate the free thiols. This can be accomplished by hydrolysis under basic conditions (e.g., with sodium hydroxide or potassium carbonate) or through reduction. sigmaaldrich.commemphis.edu This method provides a reliable route to the target trithiol from the corresponding triol. sigmaaldrich.com

Comparative Analysis of Synthetic Methodologies

Both primary synthetic strategies possess distinct advantages and disadvantages. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scalability.

| Methodology | Advantages | Disadvantages |

| Direct Conversion (from Undecane) | Fewer overall synthetic transformations from a simple hydrocarbon. Potentially more cost-effective for large-scale production. | May suffer from lower yields and the formation of multiple byproducts, requiring extensive purification. Less control over the precise structure. |

| Derivatization (from Tris(hydroxymethyl) precursor) | Generally provides higher purity and better yields of the final product. Offers greater control over the chemical transformations. The precursor may be more readily functionalized. | Requires the synthesis or acquisition of the tris(hydroxymethyl) precursor, adding steps to the overall sequence. May involve more expensive reagents. |

The derivatization from a tris(hydroxymethyl) precursor is often favored in laboratory settings where high purity and precise molecular architecture are paramount, particularly for applications in self-assembled monolayers where molecular uniformity is critical.

Exploration of Derivatization and Chemical Reactivity of this compound

The chemical reactivity of this compound is dominated by the three nucleophilic thiol groups. These groups can undergo a variety of chemical transformations.

Oxidation : The thiol groups are susceptible to oxidation. Under mild oxidizing conditions, such as treatment with hydrogen peroxide or iodine, intermolecular or intramolecular disulfide bonds can be formed.

Nucleophilic Substitution : The thiolates, formed by deprotonating the thiols with a base, are excellent nucleophiles. They can react with alkyl halides or sulfonates in nucleophilic substitution reactions to form thioethers.

Surface Chemistry : The most significant aspect of this compound's reactivity is its strong affinity for gold surfaces. The three thiol groups can chemisorb onto a gold substrate, forming strong sulfur-gold bonds. This tridentate binding leads to the formation of highly stable and well-ordered self-assembled monolayers (SAMs), which are more robust than SAMs formed from analogous monodentate thiols. This property is central to its use in nanofabrication and as a surface functionalization agent. lumiprobe.com

Oxidation Reactions Leading to Disulfide Architectures

The thiol groups of this compound are susceptible to oxidation, a characteristic reaction of mercaptans. This process typically involves the coupling of two thiol groups to form a disulfide bond (S-S). Such reactions can be induced by a range of mild oxidizing agents. evitachem.com

Common oxidizing agents employed for this transformation include hydrogen peroxide (H₂O₂) and iodine (I₂). evitachem.com The reaction with these agents is generally carried out under mild conditions. The oxidation process can lead to the formation of intramolecular disulfide bonds, where two thiol groups within the same molecule react, or intermolecular disulfide bonds, where thiol groups from different molecules of this compound react to form larger oligomeric or polymeric structures. The formation of these complex disulfide architectures is a key feature of the oxidative chemistry of polythiols.

While the general principles of thiol oxidation are well-established, specific research detailing the reaction conditions, yields, and structural characterization of the resulting disulfide architectures from this compound is not extensively documented in publicly available literature. However, the expected products would be various disulfide-linked oligomers.

Table 1: General Conditions for Oxidation of Thiols

| Oxidizing Agent | Typical Conditions | Product Type |

| Hydrogen Peroxide (H₂O₂) | Mild, aqueous or alcoholic solvent | Disulfide |

| Iodine (I₂) | Mild, often in the presence of a base | Disulfide |

Note: This table represents general conditions for thiol oxidation and is not based on specific experimental data for this compound due to a lack of available specific research.

Nucleophilic Substitution Pathways of Mercaptomethyl Groups

The sulfur atoms in the mercaptomethyl groups of this compound are nucleophilic, enabling them to participate in nucleophilic substitution reactions. In the presence of a base, the thiol groups can be deprotonated to form the more nucleophilic thiolate anions (RS⁻). These thiolates can then react with various electrophiles, such as alkyl halides or sulfonates, to form new carbon-sulfur bonds. evitachem.com

A typical reaction involves the treatment of this compound with a base, such as sodium hydroxide (NaOH), to generate the corresponding tris-thiolate. This activated intermediate can then be reacted with an alkylating agent, for example, an alkyl bromide (R-Br) or an alkyl chloride (R-Cl), to yield a thioether derivative. This pathway allows for the functionalization of the original molecule, introducing new organic moieties onto the sulfur atoms.

The general scheme for such a reaction is as follows:

C₁₁H₂₃C(CH₂SH)₃ + 3 NaOH → C₁₁H₂₃C(CH₂SNa)₃ + 3 H₂O C₁₁H₂₃C(CH₂SNa)₃ + 3 R-X → C₁₁H₂₃C(CH₂SR)₃ + 3 NaX (where R is an alkyl group and X is a halide)

Detailed experimental studies, including reaction yields and spectroscopic data for specific nucleophilic substitution products of this compound, are not readily found in the surveyed literature. The reactivity is predicted based on the well-established principles of the chemistry of thiols and their corresponding thiolates.

Table 2: Common Reagents in Nucleophilic Substitution of Thiols

| Base | Electrophile | Product Type |

| Sodium Hydroxide (NaOH) | Alkyl Halides (R-X) | Thioether (R-S-R') |

| Sodium Hydroxide (NaOH) | Alkyl Sulfonates (R-OSO₂R') | Thioether (R-S-R') |

Note: This table outlines general reagents for the nucleophilic substitution of thiols. Specific data for this compound is not available in the reviewed sources.

Advanced Studies on Self Assembled Monolayers Sams Utilizing 1,1,1 Tris Mercaptomethyl Undecane

Mechanistic Insights into SAM Formation on Noble Metal Surfaces

Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces represent a cornerstone of nanotechnology and surface science. The tripodal thiol, 1,1,1-Tris(mercaptomethyl)undecane (B568973), offers a unique molecular architecture for creating robust and well-ordered SAMs. This section delves into the fundamental mechanisms governing the formation of these complex monolayers on noble metal substrates, with a particular focus on gold.

Adsorption Dynamics and Sulfur-Gold Bond Formation Pathways

The formation of a this compound SAM on a gold surface is a multi-step process that begins with the physisorption of the molecule onto the substrate. This initial interaction is followed by the crucial step of S-H bond scission, leading to the chemisorption of the resulting thiyl radicals. researchgate.net This process culminates in the formation of strong covalent gold-thiolate (Au-S) bonds. researchgate.net

The adsorption process can be visualized as a two-step sequence. researchgate.net Initially, the thiol molecules adsorb onto the gold surface, a process that can be influenced by the presence of contaminants. sigmaaldrich.com This is followed by a slower organization phase where the molecules arrange themselves into a more ordered monolayer. researchgate.net The cleavage of the S-H bond is a critical step in the formation of the stable Au-S bond. researchgate.net While the exact mechanism is a subject of ongoing research, it is understood that the gold surface facilitates this bond cleavage. researchgate.netrsc.org The formation of the gold-thiolate bond is confirmed by the disappearance of the S-H stretching peak in spectroscopic analyses. researchgate.net

Substrate Preparation : A clean gold substrate is essential for the formation of high-quality SAMs. sigmaaldrich.com

Immersion : The gold substrate is immersed in a dilute solution of the thiol. sigmaaldrich.com

Self-Assembly : The thiol molecules rapidly self-assemble on the gold surface. sigmaaldrich.com

Rinsing and Drying : The substrate is rinsed to remove non-adsorbed molecules and then dried. sigmaaldrich.com

The Role of Tridentate Coordination in Monolayer Stability and Robustness

The defining feature of this compound is its three thiol groups, which allow for a tridentate coordination to the gold surface. This "tripod" binding motif significantly enhances the stability and robustness of the resulting SAM compared to monolayers formed from monothiolated alkanes.

The increased stability arises from the chelate effect, where multiple binding sites from a single molecule to a central atom (in this case, the gold surface) lead to a more stable complex. Each of the three sulfur atoms forms a covalent bond with the gold substrate, effectively anchoring the molecule at three points. This multipoint attachment provides a significant energetic advantage, making the desorption of the molecule from the surface less likely. nih.gov Studies on similar systems have shown that the thermal stability of SAMs is directly related to the strength of the molecule-substrate interaction. nih.gov

The tridentate structure also contributes to the robustness of the monolayer by creating a more tightly packed and resilient film. The three alkyl chains extending from the central carbon atom interdigitate with those of neighboring molecules, leading to strong van der Waals interactions that further stabilize the assembly. This robust structure is more resistant to environmental factors and chemical treatments, making it suitable for a wider range of applications.

Structural Elucidation and Interfacial Phenomena of this compound SAMs

The unique molecular structure of this compound gives rise to SAMs with distinct structural and interfacial properties. Understanding these characteristics is crucial for tailoring the functionality of the monolayer for specific applications.

Investigation of Molecular Packing Density within SAMs

The arrangement of molecules within a SAM, known as molecular packing, is a critical determinant of its properties. In the case of this compound SAMs, the tripod-like structure of the molecule influences a high packing density. The three sulfur atoms bind to the gold surface, and the undecyl chains orient themselves to maximize van der Waals interactions with neighboring chains.

The packing density of SAMs can be influenced by the functional groups on the adsorbing molecules. researchgate.net For instance, the density of carboxylic acid groups on a SAM surface can vary depending on the underlying molecular structure. researchgate.net While specific data for the packing density of this compound was not found in the provided search results, the principle remains that the tridentate binding is expected to lead to a well-defined and dense monolayer.

| SAM Type | Functional Group Density (groups/nm²) |

|---|---|

| MHDA | 4.8 |

| TPMTA | 4.8 |

| CMMT | 1.2 |

Table 1: Carboxylic acid packing density on different types of SAMs. researchgate.net This table illustrates how the molecular structure of the thiol affects the packing density of functional groups on the surface.

Conformational Ordering and Disorder within the Alkyl Chains of SAMs

The transition from a liquid-like to a crystalline-like state is dependent on the alkyl chain length. harvard.edu Shorter chains tend to have more gauche defects and are less ordered. harvard.edu As the chain length increases, van der Waals interactions between the chains become more significant, favoring a more ordered, all-trans conformation. mdpi.com For this compound, the presence of three undecyl chains per molecule promotes strong inter-chain interactions, which would favor a well-ordered, crystalline-like structure.

The degree of conformational order can be assessed using techniques like Fourier Transform Infrared Spectroscopy (FTIR), which can distinguish between trans and gauche conformations. mdpi.com

Impact of Alkyl Chain Length on SAM Architecture: Comparative Studies with Homologous 1,1,1-Tris(mercaptomethyl)alkanes

The length of the alkyl chains in 1,1,1-Tris(mercaptomethyl)alkanes has a profound impact on the architecture of the resulting SAMs. As the chain length increases, the van der Waals forces between adjacent chains also increase, leading to more densely packed and ordered monolayers. mdpi.commdpi.com

Studies on homologous series of alkanethiols have shown a clear trend:

Short Chains (e.g., < C10) : These tend to form more disordered, liquid-like SAMs with a higher number of gauche defects. harvard.edu

Intermediate Chains (e.g., C10-C14) : A transition from liquid-like to a more crystalline, "wax-like" state is observed. harvard.edu

Long Chains (e.g., > C14) : These form highly ordered, crystalline-like SAMs with predominantly all-trans conformations. mdpi.com

Comparative Analysis of Multidentate versus Monodentate and Bidentate Thiol SAMs

Monodentate thiols, having a single thiol group, form well-ordered monolayers on gold, but they are susceptible to thermal desorption and displacement over time. acs.org Bidentate thiols show improved stability, but the tridentate structure of this compound provides an even more robust anchoring to the gold surface. This enhanced stability is not only thermodynamic but also kinetic, as the simultaneous detachment of all three sulfur-gold bonds is a much less probable event than the detachment of a single bond. acs.org

The alkyl chain length also plays a crucial role in the properties of the SAM. For this compound, the undecane (B72203) (C11) chain is of sufficient length to allow for significant van der Waals interactions between adjacent molecules, contributing to a well-ordered and densely packed monolayer. researchgate.net Shorter chain thiols tend to form more disordered, liquid-like films, while longer chains lead to more crystalline, well-ordered structures. nih.gov The combination of a tridentate headgroup and an undecane chain in this compound is expected to result in a SAM with a high degree of conformational order and exceptional stability.

Table 1: Comparative Properties of Monodentate, Bidentate, and Tridentate Thiol SAMs with Undecane Chains

| Feature | Monodentate (Undecanethiol) | Bidentate (e.g., 1,3-propanedithiol (B87085) derivative) | Tridentate (this compound) |

| Binding to Substrate | Single Au-S bond | Two Au-S bonds | Three Au-S bonds |

| Relative Thermal Stability | Moderate | High | Very High |

| Resistance to Displacement | Lower | Higher | Highest |

| Expected Packing Density | High | Potentially lower due to headgroup size | Potentially lower than monodentate |

| Conformational Order | High, crystalline-like | High, dependent on linker | High, influenced by tripod headgroup |

Methodological Advances in SAM Characterization for Academic Research

The detailed investigation of SAMs formed from complex molecules like this compound relies on a suite of advanced surface-sensitive analytical techniques. These methods provide insights into the chemical composition, molecular orientation, surface morphology, and macroscopic properties of the monolayers.

Spectroscopic Techniques for Surface Chemical Analysis (e.g., Polarization Modulation Infrared Reflection Absorption Spectroscopy, X-ray Photoelectron Spectroscopy)

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a powerful technique for studying the molecular orientation and conformational order of SAMs. By modulating the polarization of the incident infrared beam, PM-IRRAS can selectively probe the vibrational modes of molecules on a reflective surface with high sensitivity. researchgate.netnih.gov For a SAM of this compound on gold, the positions of the antisymmetric and symmetric methylene (B1212753) (CH₂) stretching vibrations can indicate the degree of conformational order (all-trans vs. gauche conformations) of the undecane chains. researchgate.net A highly ordered, crystalline-like SAM would exhibit a νₐ(CH₂) band position around 2918 cm⁻¹. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface. thermofisher.com In the analysis of a this compound SAM, XPS can confirm the presence of sulfur, carbon, and the gold substrate. High-resolution scans of the S 2p region can verify the formation of gold-thiolate bonds, typically observed at a binding energy of around 162 eV. researchgate.net The C 1s spectrum can be used to assess the purity and integrity of the alkyl chains. Angle-resolved XPS (ARXPS) can further provide information on the thickness and orientation of the monolayer. thermofisher.comthermofisher.com

Scanning Probe Microscopy for In Situ Observation of Self-Assembly Processes (e.g., Time-Lapse Atomic Force Microscopy)

Time-Lapse Atomic Force Microscopy (AFM) allows for the in-situ visualization of the self-assembly process of thiols on a substrate in real-time. acs.orguh.edu Studies on similar tridentate thiols, such as 1,1,1-tris(mercaptomethyl)heptadecane, have shown that the assembly process for multidentate molecules is more complex than for their monodentate counterparts. uh.edu The formation of the SAM can be slower, sometimes requiring several hours to reach a well-ordered state, as the molecule sequentially forms bonds with the surface. uh.edu Time-lapse AFM can reveal the initial adsorption, nucleation of domains, and the growth of the monolayer, providing valuable kinetic data.

Surface Wettability and Energetics Studies (e.g., Contact Angle Goniometry, Ellipsometry)

Contact Angle Goniometry is a straightforward yet powerful method to assess the quality and nature of the terminal surface of a SAM. The advancing contact angle of water on a well-ordered SAM of this compound, which would present a methyl-terminated surface, is expected to be high (typically >110°), indicating a hydrophobic and well-packed monolayer. harvard.edunih.gov The hysteresis between the advancing and receding contact angles provides information about the homogeneity and roughness of the surface.

Ellipsometry is an optical technique used to measure the thickness and refractive index of thin films. figshare.com For a SAM of this compound, ellipsometry can provide an accurate measurement of the monolayer thickness. This data, when compared to the theoretical length of the molecule, allows for the calculation of the average tilt angle of the alkyl chains with respect to the surface normal. nih.gov

Table 2: Expected Characterization Data for a this compound SAM on Gold

| Technique | Parameter Measured | Expected Result/Value |

| PM-IRRAS | νₐ(CH₂) Position | ~2918-2920 cm⁻¹ |

| XPS | S 2p Binding Energy | ~162 eV |

| Time-Lapse AFM | Assembly Time | Several hours for full ordering |

| Contact Angle | Advancing Water Contact Angle | >110° |

| Ellipsometry | Monolayer Thickness | ~15-17 Å (depending on tilt angle) |

Thermodynamic and Kinetic Stability of this compound SAMs

The thermodynamic stability of a SAM is related to the strength of the interaction between the adsorbate molecules and the substrate. For thiol-based SAMs on gold, the formation of the gold-thiolate bond is an exothermic process with a significant negative free energy of adsorption. uh.eduresearchgate.net The tridentate nature of this compound is expected to lead to a substantially more negative free energy of adsorption compared to monodentate and bidentate thiols, a consequence of the chelate effect. acs.org This enhanced thermodynamic stability makes these SAMs more resistant to desorption at elevated temperatures and in various solvent environments. uchicago.edu

Kinetically, the stability of the SAM relates to the energy barrier for desorption. The multiple attachment points of a tridentate thiol create a significantly higher activation barrier for desorption compared to a monodentate thiol. acs.org The rate of monolayer formation for multidentate thiols can be slower than for monodentate thiols due to the conformational requirements of aligning all three thiol groups with appropriate sites on the gold lattice. uh.edu However, once formed, the resulting monolayer exhibits superior kinetic stability against exchange with other molecules in solution and against thermal degradation. researchgate.net The undecane chain length further contributes to stability through strong intermolecular van der Waals forces, which become more significant with increasing chain length. researchgate.net

Coordination Chemistry of 1,1,1 Tris Mercaptomethyl Undecane As a Chelating Ligand

Ligand Properties and Chelate Effect in Metal Complexation

1,1,1-Tris(mercaptomethyl)undecane (B568973) is classified as a tripodal, tridentate thiol ligand. acs.orgnih.gov The three mercaptomethyl (-CH₂SH) groups provide the donor sulfur atoms, which are soft Lewis bases, showing a strong affinity for soft Lewis acidic metal centers. The flexible undecane (B72203) chain, while primarily influencing solubility and surface interactions, can also impact the steric environment around the coordinated metal.

A key feature of multidentate ligands like this compound is the chelate effect . This effect describes the enhanced stability of a coordination complex containing a chelating ligand compared to a complex with analogous monodentate ligands. wikipedia.orglibretexts.org The thermodynamic origin of the chelate effect is primarily entropic. When a single tridentate ligand replaces three monodentate ligands, the total number of independent molecules in the system increases, leading to a favorable increase in entropy. libretexts.org This results in a larger formation constant (Kf) for the chelate complex.

The tripodal structure of this compound pre-organizes the three thiol donor groups, facilitating their simultaneous coordination to a metal ion. wikipedia.org This pre-organization minimizes the entropic penalty associated with constraining the ligand upon complexation. nih.gov In an octahedral complex, a tripodal tridentate ligand typically occupies one face, resulting in a facial (fac) geometry. wikipedia.org This predictable coordination mode makes such ligands valuable in designing complexes with specific geometries and reactivities.

Table 1: Properties of this compound as a Ligand

| Property | Description |

| IUPAC Name | 2-(Dodecylsulfanylmethyl)-2-(mercaptomethyl)propane-1,3-dithiol |

| Molecular Formula | C₁₄H₃₀S₃ acs.org |

| Ligand Type | Tripodal, Tridentate Thiol acs.orgnih.gov |

| Donor Atoms | 3 x Sulfur |

| Key Feature | Exhibits a strong chelate effect, leading to highly stable metal complexes. wikipedia.orglibretexts.org |

| Coordination Geometry | Typically enforces a facial (fac) coordination in octahedral complexes. wikipedia.org |

Synthesis and Structural Characterization of Metal-Thiolate Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The thiol protons are acidic and can be deprotonated by a base or react directly with certain metal precursors to form metal-thiolate bonds.

The strong affinity between sulfur and gold makes this compound an excellent ligand for gold surfaces and nanoparticles. acs.org The three thiol groups can bind to a gold surface, forming highly stable self-assembled monolayers (SAMs). acs.orgnih.gov This multidentate binding leads to more robust and stable SAMs compared to those formed from monodentate alkanethiols. acs.org While detailed structural characterization of discrete molecular gold complexes with this compound is not widely reported, the formation of gold(I)-thiolate species is a fundamental step in the assembly of these monolayers. mdpi.com The synthesis of gold(I) thiolate complexes is a well-established area of gold chemistry. frontiersin.org

Similarly, silver has a strong affinity for thiol ligands. nih.gov The reaction of silver(I) salts with tripodal ligands can lead to various structures, including discrete polynuclear complexes and coordination polymers, depending on the reaction conditions and the counter-anions present. rsc.org For instance, silver(I) has been shown to react with the tripodal ligand 1,3,5-tris(2-oxazolinyl)benzene to form complexes with varied nuclearities and dimensionalities. rsc.org While specific complexes with this compound are not detailed in the literature, the principles of silver-thiol coordination chemistry suggest that stable complexes would readily form. nih.govnih.gov The synthesis of silver nanoparticles stabilized by alkanethiolates is also a common practice, often proceeding through silver-thiolate complex intermediates. mdpi.com

The coordination chemistry of tripodal ligands extends across the transition metal series. columbia.edust-andrews.ac.uk Tripodal thiol ligands, in particular, have been used to synthesize complexes with a range of transition metals, often forming polynuclear clusters. For example, the analogous ligand tris(mercaptomethyl)ethane has been used to create vanadium(III) clusters that exhibit strong antiferromagnetic exchange. nih.govmanchester.ac.uk The synthesis of such complexes often involves reacting the tripodal thiol with a metal salt under controlled conditions. nih.gov

The flexible nature of the alkyl backbone in this compound, combined with the strong coordinating ability of the three thiol groups, makes it a candidate for forming stable chelate complexes with various transition metals like copper, zinc, nickel, and cobalt. nih.govst-andrews.ac.uk The synthesis of transition metal complexes with other thiol-containing ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has been reported to proceed by refluxing the ligand with the corresponding metal acetate (B1210297) or chloride salt in an alcoholic medium. nih.gov Structural characterization of these types of complexes often reveals tetrahedral or square planar geometries, depending on the metal ion and its preferred coordination number. nih.gov

Table 2: Examples of Coordination with Tripodal and Thiol Ligands (by Analogy)

| Metal | Ligand Type | Resulting Complex Type | Research Finding |

| Vanadium(III) | Tripodal Thiol | Trinuclear and tetranuclear clusters | Strong antiferromagnetic exchange mediated by thiolate bridges. nih.govmanchester.ac.uk |

| Copper(II) | Tripodal Bis(imidazole) | Dinuclear complexes | Structure influenced by bridging ligands and counter-anions. rsc.org |

| Silver(I) | Tripodal Oxazoline | 1D chains and trinuclear capsules | Structure is highly dependent on counter-anions and reaction solvents. rsc.org |

| Zinc(II), Cadmium(II) | Bidentate Triazole-Thiol | Mononuclear complexes | Tetrahedral geometries are commonly observed. nih.gov |

Research into Chiral Thiol Ligands and Enantioselective Complexation

Enantioselective catalysis, which enables the synthesis of chiral molecules with high stereoselectivity, is a critical area of chemistry. numberanalytics.com A primary strategy involves the use of chiral ligands to create a chiral environment around a metal center. numberanalytics.commdpi.com While there is no specific research on chiral derivatives of this compound, the principles of asymmetric catalysis with chiral sulfur-containing ligands are well-established. researchgate.net Chiral sulfur atoms themselves can be a source of stereocontrol in a ligand. researchgate.netnih.gov

An interesting approach in the field of tripodal ligands is the generation of "chiral-at-metal" complexes. In this strategy, the coordination of an achiral tripodal ligand to a metal center can create a stereogenic metal center if the three arms of the ligand are distinct or coordinate in a particular, fixed geometry. acs.orgnih.gov For example, rhodium complexes with achiral tripodal tetradentate ligands have been resolved into their enantiomers and used effectively in enantioselective Diels-Alder reactions. nih.gov The synthesis of chiral tripodal cage compounds has also been achieved through enantioselective [2+2+2] cycloaddition reactions. nih.gov

The development of chiral versions of this compound could potentially be achieved by introducing a chiral center into the undecane backbone. Such a ligand could then be used in enantioselective complexation or catalysis, where the chiral information from the ligand backbone is transferred to the coordination sphere of the metal.

Ligand Engineering Approaches for Tailored Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials built from metal ions or clusters connected by organic ligands. rsc.orgmdpi.com The properties of these materials, such as porosity and dimensionality, are dictated by the geometry of the metal ions and the structure of the organic linkers. nih.govnih.gov

The use of flexible ligands, like this compound, can lead to novel framework materials with dynamic properties. rsc.orgnih.gov While rigid ligands offer better predictability in the resulting structure, flexible ligands can adapt their conformation to different metal coordination environments and guest molecules. rsc.org Tripodal ligands are particularly useful in the construction of 3D frameworks due to their ability to connect to multiple metal centers in different directions. acs.org For example, a porous MOF has been constructed using a flexible tripodal ligand and tetranuclear copper clusters, which showed sensitive and selective sensing of small molecules. nih.gov

Engineering a ligand like this compound for MOF and CP synthesis would involve modifying its structure to enhance its ability to form extended networks. This could include:

Introducing additional coordinating groups: Functionalizing the undecane chain with other donor groups (e.g., carboxylates, pyridyls) could increase the dimensionality of the resulting network.

Altering the backbone rigidity: While flexibility can be advantageous, incorporating more rigid units into the backbone could provide greater control over the final framework topology.

Using the tripodal headgroup as a node: The tris(mercaptomethyl) group can coordinate to a single metal cluster (a secondary building unit, or SBU), which is then linked to other clusters by multifunctional linkers attached to the undecane tail.

The development of CPs and MOFs from thiol-containing ligands is an active area of research, with applications in areas such as heavy metal removal and as precursors for nanoparticulate metal sulfides. researchgate.net

Applications and Advanced Materials Development Utilizing 1,1,1 Tris Mercaptomethyl Undecane

Nanotechnology and Precision Nanofabrication

The tridentate nature of 1,1,1-tris(mercaptomethyl)undecane (B568973) offers significant advantages in the realm of nanotechnology, where precise control over surface chemistry and structure is paramount. The formation of stable, well-ordered SAMs is a cornerstone of its application in this field. evitachem.com

Development of Nanoscale Devices and Functional Materials

The fabrication of nanoscale devices and functional materials relies on the predictable and stable assembly of molecular components. This compound and its structural analogs are instrumental in this regard, primarily through their use in scanning probe-based nanofabrication techniques. nih.govbeilstein-journals.org

Research on a closely related tridentate molecule, 1,1,1-tris(mercaptomethyl)heptadecane (TMMH), provides significant insights into the capabilities afforded by this class of compounds. nih.govbeilstein-journals.orgnih.gov Using techniques like nanografting and nanoshaving with atomic force microscopy (AFM), researchers can create highly defined nanopatterns within a host SAM. For instance, nanostructures of TMMH can be precisely inscribed within a pre-existing monolayer of a different alkanethiol. nih.govbeilstein-journals.org This process allows for the creation of chemically heterogeneous surfaces at the nanoscale, a critical step in building complex nanoscale devices.

However, the molecular packing of these nanografted patterns of multidentate thiols can be less homogeneous compared to those created with traditional monodentate thiols. nih.gov This is attributed to the more complex assembly pathway of the tridentate molecules. nih.govbeilstein-journals.org

Table 1: Comparison of Monodentate and Tridentate Thiols in Nanofabrication

| Feature | Monodentate Thiols (e.g., n-alkanethiols) | Tridentate Thiols (e.g., TMMH) |

| Binding to Surface | Single sulfur-gold bond | Multiple (up to three) sulfur-gold bonds |

| SAM Stability | Lower | Higher |

| Nanopattern Homogeneity | High | Less homogeneous |

| Assembly Process | Simpler, faster | More complex, slower |

Surface Passivation and Monolayer Protection of Nanoparticles and 2D Materials

The ability of this compound to form dense and stable monolayers makes it a candidate for the surface passivation and protection of nanoparticles and two-dimensional (2D) materials. evitachem.com Surface passivation is critical for preventing the agglomeration of nanoparticles and for protecting the surfaces of 2D materials from environmental degradation, thereby preserving their unique electronic and optical properties.

The multiple sulfur-gold bonds formed by the tridentate headgroup lead to a more robustly anchored monolayer compared to those formed by monodentate alkanethiols. evitachem.com This enhanced stability is crucial for long-term device performance and reliability. Structurally similar compounds, such as 1,1,1-tris(mercaptomethyl)dec-9-ene, are also being explored for the monolayer protection of 2D surfaces and nanoparticles, indicating a broader interest in multidentate thiols for these applications. evitachem.com

Control over Ligand Organization and Nanoparticle Assembly

The self-assembly of this compound and its analogs on gold surfaces is a more intricate process than that of their monodentate counterparts. This complexity, however, offers a greater degree of control over the final structure of the monolayer. nih.govbeilstein-journals.org

Studies on the assembly of TMMH using time-lapse AFM have revealed a sequential, multi-step process for forming the SAM. nih.govbeilstein-journals.orgnih.gov The assembly from a dilute solution is a slow process, often requiring several hours to form a complete film. nih.govnih.gov The proposed mechanism involves:

Initial physisorption of the molecule onto the gold surface.

The formation of the first sulfur-gold bond, anchoring the molecule.

Subsequent bond formation with the other sulfur atoms, leading to a rearrangement and an upright orientation of the alkyl chain. beilstein-journals.org

This step-wise assembly allows for a degree of kinetic control over the monolayer formation. By carefully controlling conditions such as concentration and immersion time, the density and organization of the ligands on the surface can be manipulated. nih.govnih.gov This level of control is essential for applications where the specific arrangement of molecules at an interface dictates the material's function, such as in nanoparticle assembly where the surface ligands mediate inter-particle interactions.

Chemosensor and Biosensor Development

The creation of stable and functionalized surfaces is a fundamental requirement for the development of effective chemosensors and biosensors. This compound is utilized to form the foundational self-assembled monolayer on gold electrodes or other transducer surfaces, which can then be further functionalized for specific sensing applications. evitachem.com

The primary role of the SAM in this context is to provide a well-defined and stable interface that can:

Prevent non-specific binding of interfering molecules to the sensor surface.

Allow for the covalent attachment of specific recognition elements (e.g., antibodies, enzymes, DNA strands) that will bind to the target analyte. nih.gov

Facilitate efficient signal transduction upon the binding of the analyte.

The robust nature of the SAMs formed from this compound makes them particularly suitable for sensors that need to operate in complex biological media or require a long operational lifetime. evitachem.com While specific sensor platforms exclusively using this compound are not extensively detailed in the literature, its properties align with the stringent requirements for creating reliable sensing interfaces for a variety of analytes. evitachem.comnih.gov

Surface Modification Strategies in Proteomics and Biomolecular Research

In the field of proteomics and biomolecular research, understanding the interactions between proteins and surfaces is of great importance. This compound is employed to create tailored surfaces that can be used to study these interactions. evitachem.comscbt.com

By forming a SAM on a gold substrate, a surface with well-defined chemical and physical properties is created. This "blank slate" can then be modified with specific chemical functionalities to investigate various aspects of protein behavior, such as:

Protein Adsorption: Studying the selective or non-selective binding of proteins to surfaces with different properties (e.g., hydrophobic, hydrophilic, charged).

Immobilization of Biomolecules: Covalently attaching specific proteins or peptides to the surface to study their interaction with other molecules in a controlled orientation.

Biocompatibility Studies: Assessing how different surface chemistries affect cellular adhesion and protein fouling.

The use of a stable and well-ordered SAM is crucial for the reproducibility and interpretation of these experiments. The tridentate attachment of this compound provides the necessary stability for such studies. evitachem.com

Environmental Remediation and Heavy Metal Scavenging: Insights from Thiol-Functionalized Materials

While direct studies on the use of this compound for environmental remediation are not widely available, the extensive research on other thiol-functionalized materials provides strong evidence for its potential in this area. The thiol groups (-SH) have a strong affinity for heavy metal ions, making them excellent candidates for scavenging these pollutants from aqueous environments.

Various materials have been functionalized with thiol groups for the purpose of heavy metal removal, including:

Silica (B1680970): Thiol-functionalized mesoporous silica has demonstrated high adsorption capacities for heavy metals.

Magnetic Nanoparticles: Coating magnetic nanoparticles with thiol-containing molecules allows for the efficient removal of heavy metals from water, with the added benefit of easy separation using a magnetic field.

Reduced Graphene Oxide: Thiol-functionalized graphene-based materials exhibit a large surface area and excellent adsorption capabilities for ions like lead (Pb²⁺).

The principle behind this application is the strong interaction between the soft acid (heavy metal ion) and the soft base (sulfur atom of the thiol group). This leads to the selective capture of toxic metals.

Table 2: Adsorption Capacities of Various Thiol-Functionalized Materials for Heavy Metals

| Adsorbent Material | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |

| Thiol-functionalized magnetic mesoporous silica | Mercury (Hg²⁺) | ~260 | |

| Thiol-functionalized magnetic mesoporous silica | Lead (Pb²⁺) | ~91.5 | |

| Thiol-functionalized reduced graphene oxides | Lead (Pb²⁺) | ~858 | |

| Thiol-functionalized magnetic nanoparticles | Mercury (Hg²⁺) | ~227 |

Given that this compound possesses three thiol groups, it is a promising molecule for functionalizing surfaces or nanoparticles to create high-capacity adsorbents for heavy metal remediation. The undecane (B72203) chain provides a non-polar backbone that can influence the material's interaction with different environmental matrices.

Computational and Mechanistic Investigations Pertaining to 1,1,1 Tris Mercaptomethyl Undecane

Theoretical Modeling of Ligand-Surface and Ligand-Nanoparticle Interactions (e.g., Molecular Dynamics Simulations)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are instrumental in understanding how 1,1,1-Tris(mercaptomethyl)undecane (B568973) interacts with substrates, particularly gold surfaces and nanoparticles.

Binding Energetics and Orientation: Determining the most stable binding configurations of the tridentate ligand on a Au(111) surface.

Solvent Effects: Understanding the role of the solvent during the self-assembly process.

Monolayer Dynamics: Simulating the movement and flexibility of the alkyl chains within a formed monolayer, which influences its packing and barrier properties.

Nanoparticle Curvature: Investigating how the curvature of a gold nanoparticle affects the packing density and stability of the this compound SAM. Studies on alkanethiolate SAMs on gold nanoparticles have shown that the ligand adsorption can cause significant corrugation of the nanoparticle surface. researchgate.net

A tutorial on preparing MD simulations for peptides on gold surfaces using software like Gromacs highlights the detailed step-by-step procedure required, from defining the force field to energy minimization and running the production simulation. nih.gov A similar workflow would be applied to model the this compound system.

Table 1: Objectives of Molecular Dynamics Simulations for this compound

| Simulation Objective | Information Gained | Relevance |

| Ligand-Surface Binding | Preferred binding sites, adsorption energy, orientation of the molecule on the surface. | Predicts the initial stages of SAM formation and stability. |

| SAM Packing & Structure | Monolayer thickness, tilt angle of alkyl chains, surface coverage, and defect analysis. | Determines the quality and barrier properties of the protective layer. |

| Thermal Stability | Behavior of the monolayer at different temperatures, including potential dissolution into the nanoparticle at elevated temperatures. researchgate.net | Assesses the operational range and robustness of the functionalized surface. |

| Interaction with Environment | Modeling the interface between the SAM and a solvent or other molecules. | Crucial for applications in sensing, catalysis, and biocompatible coatings. |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. DFT provides a framework to understand the nature of the chemical bonds, charge distribution, and reaction energetics involving this compound.

For this molecule, DFT calculations can elucidate:

Bonding with Gold: The nature and strength of the sulfur-gold (S-Au) bond are fundamental to the stability of the SAM. DFT can model the adsorption of the thiol groups onto gold clusters or surfaces, revealing the covalent character of the interaction.

Electronic Properties: Calculations can determine the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are critical indicators of the molecule's chemical reactivity and electronic behavior.

Reactivity Descriptors: DFT can compute properties like partial atomic charges and electrostatic potential maps, identifying the most reactive sites on the molecule. For instance, it can confirm the nucleophilic character of the sulfur atoms.

Spectroscopic Prediction: Theoretical calculations can predict vibrational frequencies (e.g., IR spectra) which can be compared with experimental data to validate the computed structures and bonding modes. researchgate.net

DFT has been successfully used to investigate the self-assembly of other ligands on gold, revealing the importance of both ligand-surface and intermolecular interactions in determining the final monolayer structure. nih.gov

Mechanistic Pathways of Chemical Reactions Involving this compound

The primary chemical process involving this compound is its chemisorption onto a gold surface to form a self-assembled monolayer. The mechanistic pathway for this process is more complex than for simple monothiols due to the presence of three binding groups.

The mechanism involves the following key aspects:

Initial Adsorption: The molecule first physisorbs onto the gold surface.

Sequential S-Au Bond Formation: The three thiol groups are thought to bind to the gold surface in a sequential manner, leading to a highly stable tridentate linkage. dntb.gov.ua This multi-point attachment is responsible for the enhanced stability of SAMs derived from these tripodal thiols compared to those from monothiols.

Surface Reconstruction: The adsorption of thiols onto a Au(111) surface often involves the lifting of the native herringbone reconstruction of the gold. aps.org This process can provide reactive gold adatoms that actively participate in the self-assembly process, forming thiolate-adatom complexes that become the building blocks of the monolayer. aps.orgrsc.org

Beyond surface assembly, the thiol groups can participate in other chemical reactions, such as:

Oxidation: The mercaptomethyl groups can be oxidized to form disulfide bonds, potentially linking adjacent molecules within the monolayer or leading to desorption.

Nucleophilic Substitution: The sulfur atoms can act as nucleophiles in reactions with appropriate electrophiles.

Simulation of Self-Assembly Processes and Surface Reconstruction

Simulations of the self-assembly process provide a dynamic picture of how disordered molecules in solution evolve into a highly ordered monolayer on a substrate. These simulations bridge the gap between the individual molecule-surface interactions and the final macroscopic structure.

For this compound, simulations would model the entire timeline of SAM formation. Studies on the related compound 1,1,1-tris(mercaptomethyl)heptadecane using time-lapse atomic force microscopy revealed that the assembly process is slow, often requiring more than six hours to form a complete film. dntb.gov.ua Computational models aim to reproduce this kinetic behavior.

Key simulated phenomena include:

Nucleation and Growth: Modeling how initial adsorbates form small islands that grow over time to cover the entire surface.

Role of Surface Mobility: The ability of adsorbed molecules to diffuse across the surface is critical for annealing defects and achieving a well-ordered structure. Theoretical studies on methanethiolate (B1210775) on Au(111) show that mobility depends on the binding motif, which in turn is influenced by the availability of gold adatoms and surface defects. rsc.org

Phase Transitions: Simulating different phases of the monolayer that may exist at various stages of assembly, from a low-density "lying-down" phase to a high-density "standing-up" phase.

The balance between molecule-molecule interactions (van der Waals forces between undecane (B72203) chains) and molecule-substrate interactions (S-Au bonds) is a determining factor in the creation of these ordered networks. rsc.org

Electrostatic Models and Cohesive Energy Analysis in Charged Monolayers

Electrostatic models are essential for analyzing the stability and structure of monolayers, especially those containing polar functional groups or that operate in an electrochemical environment. The cohesive energy of a monolayer, which quantifies the strength of the intermolecular interactions holding it together, is significantly influenced by electrostatic forces.

For a monolayer of this compound, an electrostatic analysis would involve:

Calculating Surface Potential: The ordered arrangement of molecules can create a net dipole moment for the monolayer, resulting in a change in the work function of the gold surface.

Analyzing Charged Monolayers: In electrochemical applications, the monolayer can become charged. Electrostatic models are used to understand how this charge affects the monolayer's structure and its interaction with ions in the electrolyte. Studies have shown that electrostatic interactions can play a significant role in directing the outcome of chemical reactions within a monolayer, such as thiol-disulfide exchange. rsc.org

The stability of a SAM in an electrochemical environment is dependent on factors like intermolecular interactions, with hydrophilic groups sometimes reducing stability by allowing water to more easily access the surface and oxidize the thiol. nsf.gov Cohesive energy analysis helps to explain these trends and predict the conditions under which a monolayer will remain stable.

Future Research Directions and Emerging Paradigms for 1,1,1 Tris Mercaptomethyl Undecane Chemistry

Design and Synthesis of Advanced 1,1,1-Tris(mercaptomethyl)undecane (B568973) Derivatives with Tunable Functionalities

The inherent properties of self-assembled monolayers (SAMs) are dictated by the molecular structure of their constituent molecules. A key future direction is the synthesis of advanced this compound derivatives with precisely tailored functionalities. This involves modifying the undecane (B72203) backbone or introducing new terminal groups to control the chemical and physical properties of the resulting SAM.

For instance, the introduction of photo-responsive moieties, such as azobenzenes, could lead to SAMs whose properties, like wettability or adhesion, can be reversibly controlled by light. Similarly, the incorporation of electroactive groups, like ferrocene (B1249389), could enable the development of redox-switchable surfaces. The synthesis of such derivatives often requires multi-step reaction sequences, starting from the corresponding tris(hydroxymethyl) precursor. evitachem.com

A significant area of exploration is the development of derivatives that can participate in specific biological interactions. This could involve the attachment of biotin (B1667282) for streptavidin binding, or the incorporation of peptides to promote or prevent cell adhesion. nih.gov The synthesis of such complex derivatives presents a synthetic challenge but holds immense promise for biomedical applications.

| Derivative Type | Potential Functionality | Synthetic Approach |

| Photo-responsive | Light-controlled surface properties | Incorporation of azobenzene (B91143) or spiropyran units |

| Electroactive | Redox-switchable surfaces | Attachment of ferrocene or viologen moieties |

| Biorecognition | Specific protein or cell binding | Functionalization with biotin, peptides, or sugars |

| Environmentally-responsive | pH- or temperature-sensitive SAMs | Integration of polymers with lower critical solution temperatures (LCST) |

Exploration of Novel Substrates and Interfaces for SAM Formation

While gold has been the primary substrate for studying this compound SAMs due to the strong affinity of sulfur for gold, future research will increasingly focus on other substrates to broaden the application scope. rsc.org These include other noble metals like silver and copper, as well as metal oxides and semiconductor materials.

The self-assembly of tripodal thiols on silver and copper is an area of growing interest. rsc.orgnorthwestern.edu These metals offer different electronic and optical properties compared to gold, which could be advantageous for applications in catalysis and plasmonics. However, the nature of the thiol-metal bond and the resulting SAM structure can differ significantly, necessitating detailed surface characterization studies.

Metal oxides, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), are widely used in photocatalysis, sensors, and biomedical implants. Functionalizing these surfaces with this compound SAMs could enhance their performance by providing a stable interface for further modification or by passivating the surface to control its reactivity. The interaction of the thiol groups with the metal oxide surface is a key research question in this area.

Furthermore, the interface between the SAM and the surrounding environment is a critical area of study. This includes the interaction of the SAM with liquids, gases, and biological media. Understanding and controlling these interfacial properties is crucial for the development of functional devices.

Integration of this compound into Multi-Component Supramolecular Systems

The tripodal nature of this compound makes it an excellent building block for the construction of complex, multi-component supramolecular systems. Future research will focus on integrating these molecules into larger assemblies with emergent properties.

One promising avenue is the formation of mixed SAMs, where this compound is co-assembled with other functional molecules. This allows for the creation of surfaces with a mosaic of chemical functionalities, enabling, for example, the selective binding of different analytes or the creation of gradients in surface energy. The miscibility and phase behavior of these mixed SAMs are critical parameters that need to be investigated.

Another exciting direction is the use of this compound in host-guest chemistry. The undecane chain can act as a guest that can be encapsulated by host molecules like cyclodextrins. acs.org By functionalizing the surface with this compound and introducing cyclodextrins in solution, it is possible to create dynamic and reversible supramolecular assemblies at the interface.

The directed self-assembly of block copolymers is another area where this compound could play a crucial role. mdpi.comrsc.org By creating a patterned SAM of this tripodal thiol, it may be possible to guide the self-assembly of block copolymers into highly ordered nanostructures, which is essential for applications in nanoelectronics and data storage.

Development of Predictive Computational Frameworks for Rational Design

As the complexity of the desired functionalities and systems increases, a trial-and-error approach to the design of new this compound derivatives becomes inefficient. Therefore, the development of predictive computational frameworks is a critical future research direction. These frameworks will enable the rational design of molecules with specific properties before their synthesis.

Molecular dynamics (MD) simulations are already being used to study the structure and dynamics of SAMs formed from tripodal thiols. pnas.org These simulations can provide insights into the packing density, molecular orientation, and stability of the monolayers. Future work will involve developing more accurate force fields and simulation protocols to better predict the behavior of these systems.

A particularly exciting development is the application of machine learning (ML) and artificial intelligence (AI) to materials design. nih.govnih.govillinois.edu By training ML models on existing experimental and computational data, it is possible to predict the properties of new, hypothetical molecules. nih.govnih.gov This approach can be used to screen large libraries of potential this compound derivatives to identify candidates with desired functionalities, such as high protein resistance for biomedical applications or specific catalytic activity. nih.govresearchgate.net

| Computational Technique | Application in this compound Research |

| Molecular Dynamics (MD) | Simulating SAM formation, structure, and dynamics |

| Density Functional Theory (DFT) | Calculating electronic properties and reaction energetics |

| Machine Learning (ML) | Predicting SAM properties and screening for new derivatives |

| Quantitative Structure-Property Relationship (QSPR) | Establishing correlations between molecular structure and function |

Interdisciplinary Research at the Nexus of Chemistry, Materials Science, and Nanotechnology

The future of this compound chemistry lies at the intersection of multiple scientific disciplines. The synthesis of new derivatives is a challenge for organic chemists, while the characterization of their SAMs requires the expertise of surface scientists. The development of applications in electronics, sensing, and medicine necessitates collaboration with materials scientists, engineers, and biologists.

In the realm of nanotechnology, this compound and its derivatives are being explored for their use in nanofabrication. Techniques like nanografting allow for the creation of nanopatterns of these molecules on a surface, which can then be used as templates for the assembly of other nanoscale objects. northwestern.edu

In biomedical applications, surfaces modified with this compound SAMs are being investigated for their ability to control protein adsorption and cell adhesion. nih.gov The development of biocompatible and bio-functional surfaces is a key goal in this area. Furthermore, the functionalization of nanoparticles with these tripodal thiols is a promising strategy for creating targeted drug delivery systems and diagnostic agents. mdpi.comnih.govnih.gov

The unique properties of this compound also make it a candidate for applications in nanoelectronics and plasmonic biosensors. nih.govnih.gov By controlling the structure and composition of the SAM, it is possible to tune the electronic properties of the interface and to create surfaces that enhance the signal in plasmonic sensing platforms.

Q & A

Q. What are the established synthetic routes for 1,1,1-Tris(mercaptomethyl)undecane, and what are their critical optimization parameters?

The synthesis typically involves multi-step thiol-alkylation or thiol-ene reactions. Key steps include:

- Precursor selection : Undecane derivatives (e.g., 1-chloroundecane or undecanal) are functionalized with mercaptomethyl groups via nucleophilic substitution or radical-mediated thiol-ene coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the product. Purity (>98%) is confirmed via GC-MS or HPLC .

- Yield optimization : Reaction temperature (60–80°C), stoichiometric excess of thiol reagents (1.5–2.0 equivalents), and inert atmospheres (N₂/Ar) minimize disulfide byproducts .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation employs:

- NMR spectroscopy : H NMR detects methylene protons adjacent to sulfur (δ 2.5–3.0 ppm), while C NMR confirms quaternary carbons bonded to mercaptomethyl groups .

- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 348.2) and fragmentation patterns .

- X-ray crystallography : For crystalline derivatives, bond angles and spatial arrangement of mercaptomethyl groups are resolved (e.g., torsion angles ~110° between sulfur atoms) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Gas chromatography (GC) : Use non-polar columns (e.g., HP-5MS) with temperature programming (50°C to 300°C at 10°C/min). Detection via flame ionization (FID) or sulfur chemiluminescence (SCD) improves specificity .

- Liquid chromatography (LC) : Reverse-phase C18 columns with acetonitrile/water mobile phases and UV detection at 254 nm (for thiol absorption) .

- Calibration standards : Prepare using certified reference materials (CRMs) with purity >99%, as noted in chromatographic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies often arise from stereochemical variations or solvent effects. Methodological approaches include:

- Variable-temperature NMR : Assess dynamic rotational barriers of mercaptomethyl groups (e.g., coalescence temperatures for axial-equatorial isomerism) .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict H/C chemical shifts and compare them with experimental data .

- Cross-validation : Use multiple techniques (e.g., IR for S-H stretching vs. Raman for C-S vibrations) to confirm functional group assignments .

Q. What experimental design considerations are critical for studying the surface assembly of this compound on gold substrates?

Key factors for nanofabrication studies:

- Substrate preparation : Au(111) surfaces are flame-annealed to ensure atomic flatness. AFM topography scans (e.g., 5 nm resolution) verify surface quality pre- and post-assembly .

- Self-assembly conditions : Optimize immersion time (12–24 hrs), solvent polarity (ethanol > hexane), and concentration (0.1–1.0 mM) to achieve monolayer coverage .

- Characterization tools : Use X-ray photoelectron spectroscopy (XPS) to quantify sulfur-gold binding (S 2p₃/₂ peaks at ~162 eV) and ellipsometry for thickness measurements (~2.5 nm) .

Q. How can computational methods predict the reactivity of this compound in radical-mediated polymerizations?

- Reactivity descriptors : Calculate bond dissociation energies (BDEs) for S-H bonds using ab initio methods (e.g., CCSD(T)/cc-pVTZ). Lower BDEs (<85 kcal/mol) indicate higher radical initiation efficiency .

- Kinetic modeling : Employ Monte Carlo simulations to predict chain-transfer rates and polymer molecular weight distributions based on thiol concentration and initiator ratios .

- Solvent effects : Conductor-like Screening Model (COSMO) simulations evaluate polarity effects on reaction kinetics (e.g., rate constants in toluene vs. DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.